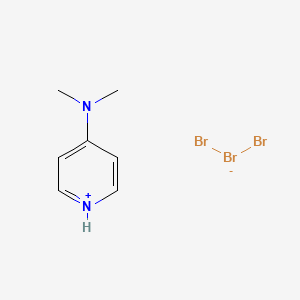

4-(Dimethylamino)pyridinium tribromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

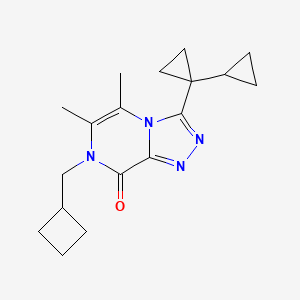

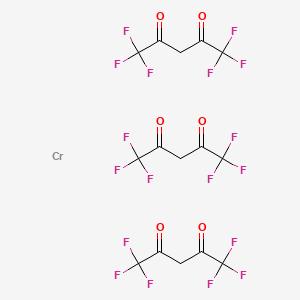

4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.

Industrial Production Methods

Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.

Analyse Chemischer Reaktionen

Types of Reactions

4-Dimethylaminopyridine undergoes various types of reactions, including:

Esterification: It acts as a catalyst in esterification reactions with anhydrides.

Baylis-Hillman Reaction: It catalyzes the Baylis-Hillman reaction, forming carbon-carbon bonds.

Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to alkenes.

Tritylation: It aids in the protection of alcohols by forming trityl ethers.

Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.

Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.

Common Reagents and Conditions

Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.

Major Products

The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.

Wissenschaftliche Forschungsanwendungen

4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:

Organic Synthesis: Catalyzing esterification, acylation, and other reactions.

Pharmaceuticals: Facilitating the synthesis of drug intermediates and active pharmaceutical ingredients.

Polymer Chemistry: Catalyzing polymerization reactions to create advanced materials.

Tribroman-2-uide is used in:

Organic Synthesis: Introducing bromine atoms into molecules, which can be further functionalized.

Material Science: Creating brominated polymers with enhanced properties.

Wirkmechanismus

4-Dimethylaminopyridine exerts its catalytic effects through its nucleophilic and basic nature. It activates acyl groups by forming acylpyridinium intermediates, which then react with nucleophiles to form the desired products . The resonance stabilization from the dimethylamino group enhances its nucleophilicity and basicity .

Tribroman-2-uide introduces bromine atoms into organic molecules through electrophilic bromination, where the bromine atoms are added to electron-rich sites in the molecule .

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminopyridine is unique compared to other pyridine derivatives due to its high nucleophilicity and basicity, which make it a more effective catalyst . Similar compounds include:

Pyridine: Less nucleophilic and basic compared to 4-dimethylaminopyridine.

4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric properties.

Tribroman-2-uide is compared to other brominating agents like N-bromosuccinimide and elemental bromine. It offers controlled bromination with fewer side reactions .

Eigenschaften

Molekularformel |

C7H11Br3N2 |

|---|---|

Molekulargewicht |

362.89 g/mol |

InChI |

InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |

InChI-Schlüssel |

TYDZHQMKSLAFKM-UHFFFAOYSA-O |

Kanonische SMILES |

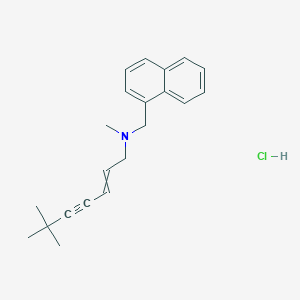

CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)

![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)

![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)

![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)

![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)

![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)